Cas no 2229086-59-1 ((1-phenylcyclopentyl)hydrazine)

(1-Phenylcyclopentyl)hydrazine is a specialized hydrazine derivative featuring a phenyl-substituted cyclopentyl group, which enhances its utility in organic synthesis and pharmaceutical applications. This compound serves as a versatile intermediate, particularly in the preparation of heterocyclic compounds and active pharmaceutical ingredients (APIs). Its unique structure allows for selective reactivity in condensation and cyclization reactions, making it valuable for constructing complex molecular frameworks. The phenylcyclopentyl moiety contributes to improved steric and electronic properties, facilitating controlled transformations. High purity and stability under standard conditions further support its use in research and industrial processes. Proper handling is advised due to the reactive hydrazine functional group.
(1-phenylcyclopentyl)hydrazine structure
2229086-59-1 structure
商品名:(1-phenylcyclopentyl)hydrazine
CAS番号:2229086-59-1
MF:C11H16N2
メガワット:176.258142471313
CID:6233583
PubChem ID:90703416

(1-phenylcyclopentyl)hydrazine 化学的及び物理的性質

名前と識別子

    • (1-phenylcyclopentyl)hydrazine
    • EN300-1864921
    • 2229086-59-1
    • インチ: 1S/C11H16N2/c12-13-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9,12H2
    • InChIKey: OCAWIYIFLVSCNE-UHFFFAOYSA-N
    • ほほえんだ: N(C1(C2C=CC=CC=2)CCCC1)N

計算された属性

  • せいみつぶんしりょう: 176.131348519g/mol
  • どういたいしつりょう: 176.131348519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 38Ų

(1-phenylcyclopentyl)hydrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1864921-5.0g
(1-phenylcyclopentyl)hydrazine
2229086-59-1
5g
$3396.0 2023-05-23
Enamine
EN300-1864921-2.5g
(1-phenylcyclopentyl)hydrazine
2229086-59-1
2.5g
$2295.0 2023-09-18
Enamine
EN300-1864921-10g
(1-phenylcyclopentyl)hydrazine
2229086-59-1
10g
$5037.0 2023-09-18
Enamine
EN300-1864921-10.0g
(1-phenylcyclopentyl)hydrazine
2229086-59-1
10g
$5037.0 2023-05-23
Enamine
EN300-1864921-0.25g
(1-phenylcyclopentyl)hydrazine
2229086-59-1
0.25g
$1078.0 2023-09-18
Enamine
EN300-1864921-1.0g
(1-phenylcyclopentyl)hydrazine
2229086-59-1
1g
$1172.0 2023-05-23
Enamine
EN300-1864921-0.1g
(1-phenylcyclopentyl)hydrazine
2229086-59-1
0.1g
$1031.0 2023-09-18
Enamine
EN300-1864921-0.5g
(1-phenylcyclopentyl)hydrazine
2229086-59-1
0.5g
$1124.0 2023-09-18
Enamine
EN300-1864921-0.05g
(1-phenylcyclopentyl)hydrazine
2229086-59-1
0.05g
$983.0 2023-09-18
Enamine
EN300-1864921-1g
(1-phenylcyclopentyl)hydrazine
2229086-59-1
1g
$1172.0 2023-09-18

(1-phenylcyclopentyl)hydrazine 関連文献

(1-phenylcyclopentyl)hydrazineに関する追加情報

Recent Advances in the Study of (1-phenylcyclopentyl)hydrazine and Its Related Compound 2229086-59-1

In recent years, the compound (1-phenylcyclopentyl)hydrazine and its derivative 2229086-59-1 have garnered significant attention in the field of chemical biology and medicinal chemistry. These compounds are being investigated for their potential therapeutic applications, particularly in the context of neurological disorders and psychiatric conditions. This research brief aims to summarize the latest findings related to these compounds, highlighting their synthesis, mechanisms of action, and potential clinical implications.

The compound 2229086-59-1, a derivative of (1-phenylcyclopentyl)hydrazine, has been identified as a promising candidate for modulating neurotransmitter systems. Recent studies have focused on its interaction with monoamine oxidase (MAO) enzymes, which play a critical role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Preliminary data suggest that 2229086-59-1 exhibits selective inhibition of MAO-B, making it a potential therapeutic agent for Parkinson's disease and other neurodegenerative disorders.

One of the key advancements in the study of (1-phenylcyclopentyl)hydrazine is the development of novel synthetic routes that improve yield and purity. Researchers have reported a scalable and efficient synthesis method that minimizes by-products and enhances the compound's stability. This methodological improvement is crucial for advancing preclinical studies and ensuring the reproducibility of experimental results.

In vitro and in vivo studies have demonstrated that (1-phenylcyclopentyl)hydrazine and 2229086-59-1 exhibit neuroprotective effects. For instance, animal models of Parkinson's disease treated with these compounds showed significant reductions in dopaminergic neuron loss and improvements in motor function. These findings are supported by molecular docking studies, which reveal high-affinity binding of 2229086-59-1 to the active site of MAO-B.

Despite these promising results, challenges remain in the clinical translation of these compounds. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Ongoing research is exploring structural modifications to enhance the pharmacokinetic properties of (1-phenylcyclopentyl)hydrazine derivatives while maintaining their therapeutic efficacy.

In conclusion, the compounds (1-phenylcyclopentyl)hydrazine and 2229086-59-1 represent exciting avenues for drug discovery in the treatment of neurological and psychiatric disorders. Continued research into their mechanisms of action, optimization of synthetic protocols, and thorough preclinical evaluation will be essential for realizing their full therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing these promising compounds from the bench to the bedside.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd